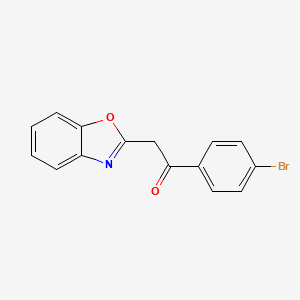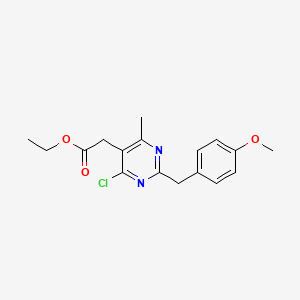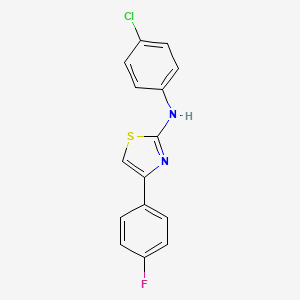![molecular formula C22H20Cl2N2O2S2 B12122085 N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122085.png)
N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophényl)-4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente un noyau thiazolidinone, connu pour ses diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(2,4-dichlorophényl)-4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide implique généralement les étapes suivantes :
Formation du noyau thiazolidinone : Ceci est obtenu en faisant réagir un thioamide approprié avec une α-halocétone en conditions basiques.
Introduction du groupe benzylidène : L’intermédiaire thiazolidinone est ensuite mis à réagir avec le 4-éthylbenzaldéhyde en présence d’une base pour former le dérivé benzylidène.
Fixation de la partie butanamide : L’étape finale implique la réaction du benzylidène-thiazolidinone avec la 2,4-dichloroaniline et le chlorure de butanoyle en conditions acides pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de plates-formes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions
N-(2,4-dichlorophényl)-4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le noyau thiazolidinone peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe benzylidène peut être réduit en alcane correspondant.
Substitution : Le groupe dichlorophényl peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : L’hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) est une méthode typique.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Produits principaux
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés d’alcanes.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
N-(2,4-dichlorophényl)-4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu’agent antimicrobien ou anticancéreux.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans diverses maladies.
Mécanisme D'action
Le mécanisme d’action du N-(2,4-dichlorophényl)-4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le noyau thiazolidinone est connu pour interagir avec les enzymes et les récepteurs, inhibant potentiellement leur activité. Cela peut conduire à divers effets biologiques, tels qu’une activité antimicrobienne ou anticancéreuse. Les cibles et les voies moléculaires exactes impliquées dépendraient de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2,4-dichlorophényl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide : Structure similaire, mais sans le groupe benzylidène.
4-éthylbenzylidène-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide : Structure similaire, mais sans le groupe dichlorophényl.
Unicité
N-(2,4-dichlorophényl)-4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide est unique en raison de la présence à la fois des groupes dichlorophényl et benzylidène, qui peuvent conférer des activités biologiques et une réactivité chimique distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C22H20Cl2N2O2S2 |
|---|---|
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C22H20Cl2N2O2S2/c1-2-14-5-7-15(8-6-14)12-19-21(28)26(22(29)30-19)11-3-4-20(27)25-18-10-9-16(23)13-17(18)24/h5-10,12-13H,2-4,11H2,1H3,(H,25,27)/b19-12- |
Clé InChI |
CRDRAPHJLVBJNU-UNOMPAQXSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12122015.png)
![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)
![4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B12122024.png)
![4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122026.png)
![Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine](/img/structure/B12122029.png)
![N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12122032.png)
![(5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12122036.png)

![13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B12122046.png)
![1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B12122052.png)
